4-(4-Chloro-7-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine
Descripción
Propiedades
IUPAC Name |
4-(4-chloro-7-methylsulfonyl-5,6-dihydropyrrolo[2,3-d]pyrimidin-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN4O3S/c1-20(17,18)16-3-2-8-9(12)13-11(14-10(8)16)15-4-6-19-7-5-15/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIXFNRCKBRWSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C1N=C(N=C2Cl)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00732531 | |
| Record name | 4-Chloro-7-(methanesulfonyl)-2-(morpholin-4-yl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00732531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1178564-27-6 | |
| Record name | 4-Chloro-6,7-dihydro-7-(methylsulfonyl)-2-(4-morpholinyl)-5H-pyrrolo[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1178564-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-7-(methanesulfonyl)-2-(morpholin-4-yl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00732531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mecanismo De Acción
Target of Action
It’s known that similar compounds, particularly kinase inhibitors, are used in the treatment of diverse diseases, including cancer.
Mode of Action
It’s known that similar compounds demonstrate reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and suzuki coupling reactions.
Biochemical Pathways
It’s known that similar compounds participate in cross-coupling reactions catalyzed by palladium and mediated by copper, which makes them valuable in the synthesis of complex organic compounds.
Pharmacokinetics
It’s known that similar compounds are poorly soluble in water but exhibit better solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (dmso).
Result of Action
It’s known that similar compounds have demonstrated promising biological activities.
Action Environment
It’s known that similar compounds are white crystalline solids.
Análisis Bioquímico
Biochemical Properties
It has been found that similar pyrrolo[2,3-d]pyrimidine derivatives have shown promising binding affinities against Bcl2 anti-apoptotic protein. This suggests that 4-(4-Chloro-7-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine may interact with certain enzymes and proteins, potentially influencing biochemical reactions.
Cellular Effects
In cellular studies, similar compounds have shown to exert cytotoxic effects against various human cancer cell lines. They have been found to cause cell cycle arrest at the G1/S phase and induce apoptotic death of cells. Therefore, it is possible that this compound may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Actividad Biológica
The compound 4-(4-Chloro-7-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine (CAS: 1178564-27-6) is a heterocyclic organic compound with significant potential in pharmacological applications. Its unique structure, which includes a pyrrolo-pyrimidine core and a morpholine moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects and mechanisms of action.
| Property | Value |
|---|---|
| Molecular Formula | C11H15ClN4O3S |
| Molar Mass | 318.78 g/mol |
| Density | 1.57 ± 0.1 g/cm³ (Predicted) |
| Boiling Point | 554.7 ± 60.0 °C (Predicted) |
| pKa | 2.32 ± 0.20 (Predicted) |
| Storage Conditions | 2-8 °C |
| Sensitivity | Irritant |
Antimicrobial Activity
Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of pyrrolo-pyrimidines showed moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis . The presence of the sulfonyl group enhances the antibacterial efficacy by facilitating interactions with bacterial enzymes.
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. Inhibitory studies revealed strong activity against urease, which is critical for treating conditions like urinary tract infections . Additionally, its ability to inhibit AChE suggests potential applications in treating neurodegenerative diseases like Alzheimer's .
Anticancer Properties
Preliminary studies have indicated that this compound may possess anticancer properties. Research on related compounds has shown that modifications to the pyrrolo-pyrimidine core can lead to enhanced antiproliferative activity against cancer cell lines such as HeLa . The mechanism may involve the disruption of cellular signaling pathways critical for tumor growth.
Hypoglycemic Activity
Some derivatives within this chemical class have been evaluated for their hypoglycemic effects, indicating potential use in managing diabetes . The sulfonamide functionality is often associated with enhanced glucose metabolism.
Case Studies and Research Findings
- Antimicrobial Screening :
- Enzyme Inhibition Studies :
- Anticancer Evaluation :
Aplicaciones Científicas De Investigación
GPR119 Agonism
Research has identified compounds with similar structures, including 6,7-dihydro-5H-pyrrolo[2,3-a]pyrimidines, as G protein-coupled receptor 119 (GPR119) agonists . These receptors are implicated in glucose homeostasis and insulin secretion. For instance, a study highlighted a related compound that demonstrated significant pharmacokinetic properties and efficacy in improving glycemic control in rodent models, suggesting potential utility in treating type 2 diabetes .
Neurodegenerative Diseases
The compound's structural characteristics position it as a candidate for addressing neurodegenerative diseases such as Alzheimer's disease . It has been suggested that compounds within this class can inhibit tau hyperphosphorylation, a hallmark of neurodegeneration. A patent outlines the use of related pyrrolo[2,3-d]pyrimidines for the treatment or prevention of such diseases .
Clinical Trials
While specific clinical trials for this compound are not extensively documented, related compounds have entered clinical phases targeting metabolic disorders and neurodegenerative conditions. For example:
- A trial investigating GPR119 agonists showed promising results in improving metabolic profiles in diabetic patients.
Preclinical Studies
Preclinical evaluations have demonstrated that compounds similar to 4-(4-Chloro-7-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine can effectively modulate key biochemical pathways involved in insulin signaling and neuronal health.
Comparación Con Compuestos Similares
Chemical Profile :
- Molecular Formula : C₁₁H₁₅ClN₄O₃S
- Molecular Weight : 318.78 g/mol
- CAS Number : 1178564-27-6
- Key Features : The compound features a pyrrolo[2,3-d]pyrimidine core substituted with a chloro group at position 4, a methylsulfonyl group at position 7, and a morpholine ring at position 2. The methylsulfonyl group enhances solubility and metabolic stability, while the morpholine moiety improves bioavailability through hydrogen-bonding interactions .
For example, related pyrrolo[2,3-d]pyrimidines exhibit activity against Zika virus () or serve as intermediates in kinase-targeting pharmaceuticals (). Its discontinued commercial status () suggests niche research applications or synthetic challenges.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Variations and Implications
Core Heterocycle: The pyrrolo[2,3-d]pyrimidine core in the target compound is distinct from thieno[2,3-d]pyrimidine () or pyrido[2,3-d]pyrimidine (). Thieno analogs exhibit stronger π-π stacking in kinase binding pockets, while pyrido derivatives may alter metabolic stability .
Substituent Effects: Morpholine vs. Methylsulfonyl vs. Benzyl/Thiophene-Sulfonyl: Methylsulfonyl (target) enhances polarity and metabolic resistance over hydrophobic benzyl () or electron-rich thiophene-sulfonyl groups () .
Biological Activity: Compound 34f () shows direct antiviral activity, likely due to its benzyl-methylsulfonyl group enhancing membrane penetration. In contrast, the target compound’s morpholine group may favor kinase target engagement over viral replication. Thieno[2,3-d]pyrimidines () demonstrate kinase inhibition (e.g., PI3K/mTOR) with IC₅₀ values in the nanomolar range, suggesting the target compound’s pyrrolo core could modulate selectivity .
Métodos De Preparación
Starting Materials and Initial Condensation
The core pyrrolo[2,3-d]pyrimidine structure is typically synthesized via condensation of substituted amidines with halogenated heterocycles. A common precursor is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives, which can be prepared through halogenation of the parent heterocycle.
- Reaction Conditions:
- Solvent: Dichloromethane or acetonitrile
- Catalyst: N-bromosuccinimide (NBS) for selective bromination at the 5-position
- Temperature: 0°C to room temperature
- Duration: 2-3 hours
Halogenation and Functionalization
The selective bromination at the 5-position yields 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine , which serves as a versatile intermediate for subsequent substitutions.
| Reaction Step | Reagents & Conditions | Outcome | Reference |
|---|---|---|---|
| Bromination | NBS, dichloromethane, 0°C to RT | 5-bromo derivative | |
| Chlorination | Phosphorus oxychloride (POCl₃) | Chlorinated heterocycle |
Sulfonylation to Incorporate the Methylsulfonyl Group
The methylsulfonyl group is introduced via sulfonylation of the pyrrolo[2,3-d]pyrimidine scaffold.
- Method:
- React the amino or hydroxyl functional group (if present) with methylsulfonyl chloride.
- Conditions: Use a base such as pyridine or triethylamine at low temperature (0-5°C).
- Duration: 1-3 hours
This yields the 7-(methylsulfonyl) derivative, crucial for biological activity.
| Reaction Step | Reagents & Conditions | Outcome | Reference |
|---|---|---|---|
| Sulfonylation | Methylsulfonyl chloride, pyridine, 0°C | Methylsulfonyl-substituted compound |
Hydrogenation and Cyclization to Form the Dihydro-Pyrrolo[2,3-d]pyrimidine
The dihydro-structure is achieved via catalytic hydrogenation of the pyrrolo[2,3-d]pyrimidine core, often using palladium on carbon (Pd/C).
- Conditions:
- Hydrogen atmosphere (H₂, 1-3 atm)
- Solvent: Ethanol or methanol
- Temperature: Room temperature to 50°C
- Duration: 4-8 hours
This step yields the 6,7-dihydro derivative, completing the heterocyclic core.
| Reaction Step | Reagents & Conditions | Outcome | Reference |
|---|---|---|---|
| Hydrogenation | H₂, Pd/C, ethanol, RT | Dihydro heterocycle |
Final Assembly: Coupling with Methylsulfonyl and Morpholine
The final compound is assembled through a sequence of coupling reactions:
- a. Introduction of the methylsulfonyl group at the 7-position.
- b. Attachment of the morpholine moiety via nucleophilic substitution or amide formation at the appropriate site.
Note: The exact sequence may vary depending on the specific synthetic route, but generally involves stepwise functionalization and purification.
Data Summary Table
Research Findings and Notes
- The synthesis pathways are optimized for high yield and selectivity, minimizing side reactions such as over-halogenation or undesired substitutions.
- Environmental considerations favor methods that generate minimal waste, such as one-pot reactions and solvent recycling.
- Patents and literature emphasize the importance of controlling reaction temperatures and reagent stoichiometry to achieve high purity and yield.
Q & A
Q. Data-Driven Optimization Table
How can structural contradictions in NMR data for pyrrolo[2,3-d]pyrimidine derivatives be resolved?
Advanced Research Focus
Discrepancies in NMR signals (e.g., unexpected splitting or shifts) often arise from tautomerism in the pyrrolo[2,3-d]pyrimidine core. For example, the 7H-pyrrolo[2,3-d]pyrimidine system exhibits keto-enol tautomerism, altering chemical shifts for NH and CH protons . To resolve this:
- Use DMSO-d₆ as a solvent to stabilize tautomers and observe distinct NH signals (δ 11.4–12.0 ppm for 7-NH) .
- Perform variable-temperature NMR (VT-NMR) to track tautomeric equilibria; coalescence temperatures >80°C indicate dynamic exchange .
- Compare with X-ray crystallography data to confirm dominant tautomeric forms .
What methodologies are recommended for structure-activity relationship (SAR) studies targeting kinase inhibition by this compound?
Advanced Research Focus
SAR studies require systematic modifications to the core structure:
Morpholine Substitution : Replace morpholine with piperazine or thiomorpholine to assess steric/electronic effects on kinase binding .
Sulfonyl Group Modifications : Introduce trifluoromethylsulfonyl or arylsulfonyl groups to evaluate hydrophobicity and hydrogen-bonding capacity .
Pyrrolo[2,3-d]pyrimidine Core : Introduce halogens (e.g., Br, F) at the 4-position to modulate electron density and π-π stacking .
Q. Biological Validation Workflow
- Kinase Assays : Use CDK9 or JAK3 inhibition assays (IC₅₀ determination) with ATP concentrations adjusted to Km values .
- Molecular Docking : Align modified structures with crystal structures of kinase targets (e.g., PDB 7PP) to predict binding modes .
How can conflicting biological activity data across cell lines be analyzed methodologically?
Advanced Research Focus
Discrepancies in IC₅₀ values (e.g., higher potency in MIA PaCa-2 vs. PANC-1 cells) may stem from differential expression of drug transporters or metabolic enzymes. To address this:
Pharmacokinetic Profiling : Measure intracellular concentrations via LC-MS/MS to rule out efflux pump (e.g., P-gp) interference .
Gene Expression Analysis : Perform RNA-seq or qPCR to correlate activity with CYP3A4 or ABCB1 expression levels .
Metabolite Identification : Use HRMS/MS to detect active metabolites in resistant cell lines .
What crystallographic techniques are critical for confirming the stereochemistry of synthetic intermediates?
Basic Research Focus
Single-crystal X-ray diffraction (SCXRD) is essential for unambiguous stereochemical assignment. Key steps include:
- Crystal Growth : Use slow evaporation of ethyl acetate/hexane mixtures (3:1) at 4°C .
- Data Collection : Optimize resolution (<1.0 Å) with synchrotron radiation (e.g., IIT Madras RSIC) for heavy atoms like chlorine .
- Refinement : Apply SHELXL97 with anisotropic displacement parameters to resolve disorder in the morpholine ring .
Q. Example Data from Analogous Structures
| Parameter | Value (Compound 10b ) |
|---|---|
| Space Group | P2₁2₁2₁ |
| R Factor | 0.035 |
| C–C Bond Accuracy | σ = 0.013 Å |
How can synthetic impurities in final products be characterized and minimized?
Basic Research Focus
Common impurities include des-methylsulfonyl byproducts and morpholine-O-oxide derivatives. Characterization strategies:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
